sodium;2-hydroxybenzoate

Description

Nomenclature and Structural Context of Sodium 2-Hydroxybenzoate

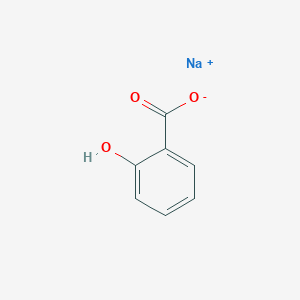

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is sodium 2-hydroxybenzoate. wikipedia.orgamericanelements.com It belongs to the class of organic compounds known as salicylates, which are derivatives of salicylic (B10762653) acid. guidechem.comsolubilityofthings.com Structurally, it is an aromatic compound characterized by a benzene (B151609) ring substituted with a hydroxyl group (-OH) and a carboxylate group (-COO⁻) in the ortho position, with a sodium ion (Na⁺) providing the counter-charge. guidechem.comquora.com This ionic nature contributes significantly to its physical properties, particularly its high solubility in water. fishersci.comsolubilityofthings.com

The compound is identified by the CAS Number 54-21-7. wikipedia.orgscbt.comsigmaaldrich.commerckmillipore.comglentham.com Its chemical formula is C₇H₅NaO₃, and it has a molar mass of approximately 160.10 g/mol . wikipedia.orgmerckmillipore.com

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₅NaO₃ | wikipedia.orgmerckmillipore.com |

| Molar Mass | 160.10 g/mol | wikipedia.orgmerckmillipore.com |

| Appearance | White crystalline powder | fishersci.comwikipedia.org |

| Melting Point | >300 °C | tiiips.comsigmaaldrich.com |

| Solubility in Water | Highly soluble (e.g., 124.6 g/100 g at 25 °C) | fishersci.comwikipedia.orgsolubilityofthings.com |

| Solubility in Organic Solvents | Soluble in glycerol (B35011) and alcohol; insoluble in ether and chloroform | tsrchem.comchemicalbook.comwikipedia.org |

| IUPAC Name | sodium;2-hydroxybenzoate | wikipedia.orgamericanelements.com |

Historical Development of Synthetic and Research Pathways for Salicylates

The history of salicylates begins not in a laboratory, but with ancient civilizations that utilized the bark of the willow tree for its medicinal properties. nih.govwikipedia.org The journey toward understanding and synthesizing these compounds was a gradual process marked by key discoveries. In 1828, the active component of willow bark, salicin, was first isolated. nih.govwikipedia.org This was followed by the synthesis of a more potent form, salicylic acid, in 1838. wikipedia.org

A pivotal moment in the history of salicylates occurred in 1853 when French chemist Charles Frédéric Gerhardt synthesized acetylsalicylic acid (aspirin) for the first time by reacting sodium salicylate (B1505791) with acetyl chloride. nih.govwikipedia.org This marked one of the earliest research pathways for sodium salicylate as a key intermediate in the synthesis of more complex pharmaceuticals.

Industrially, the development of the Kolbe-Schmitt reaction was a significant advancement. This process involves treating sodium phenolate (B1203915) (the sodium salt of phenol) with carbon dioxide under high pressure and temperature to produce sodium salicylate, which is then acidified to yield salicylic acid. taylorandfrancis.comrsc.orggoogle.com This method became an economical route for large-scale production. nih.gov

Modern laboratory and industrial synthesis of sodium 2-hydroxybenzoate typically follows one of several established pathways:

Neutralization: The most direct method involves neutralizing salicylic acid with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, in an aqueous solution. guidechem.comwikipedia.orgprepchem.com

From Methyl Salicylate: Historically, it was also synthesized by refluxing methyl salicylate (oil of wintergreen) with an excess of sodium hydroxide. chemicalbook.comwikipedia.org

Kolbe-Schmitt Reaction: As mentioned, reacting sodium phenolate with carbon dioxide under pressure (0.6-0.8 MPa) and heat (140-150°C) is a common industrial route. tsrchem.comchemondis.comchemicalbook.com

These synthetic pathways have enabled the widespread availability of sodium salicylate for its diverse applications in chemical research and industry.

Scope and Significance in Contemporary Chemical Science and Related Disciplines

In modern chemical science, sodium 2-hydroxybenzoate serves as a versatile compound with applications spanning organic synthesis, analytical chemistry, and biochemical research.

In Organic Synthesis:

Precursor for Pharmaceuticals: Its historical role as a precursor to acetylsalicylic acid continues to be significant. nih.govwikipedia.org

Building Block: Due to its aromatic structure, it serves as an intermediate in the synthesis of various other organic molecules, including dyes, flavors, and fragrances. tsrchem.comchemondis.com

Material Science: Research has shown its utility in the preparation of novel materials, such as solid-supported ionic liquids, through ion exchange reactions. tiiips.com

In Analytical and Physical Chemistry:

Analytical Reagent: It is employed as a reagent for the determination of substances like iron and nitrite. alphachem.biz

Phosphor: Sodium salicylate can be used as a phosphor for the detection of vacuum ultraviolet (VUV) radiation and beta radiation. wikipedia.org

Surfactant Systems: In chemical engineering, it is used as a counterion with cationic surfactants to enhance the stability of micelle structures and reduce the critical micelle concentration of the surfactant solution. taylorandfrancis.com

pH Buffer: In laboratory settings, it can function as a buffering agent to maintain stable pH levels during chemical reactions. solubilityofthings.com

In Biochemical and Cellular Research:

Probing Biological Pathways: As a non-steroidal anti-inflammatory drug (NSAID), sodium salicylate is a valuable tool for studying inflammatory pathways. It is known to inhibit the activation of NF-κB (nuclear factor kappa B), a key protein complex in the inflammatory response. scbt.comselleckchem.comnih.gov

Inducing Apoptosis: It has been shown to induce apoptosis (programmed cell death) and necrosis in cancer cells, making it a subject of interest in oncology research. wikipedia.orgselleckchem.com

Skin Science: Studies have investigated its effects on skin, where it has been shown to stimulate the synthesis of fibrillin and collagen-1, biomarkers associated with anti-aging. nih.gov

Propriétés

IUPAC Name |

sodium;2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBQHOQBGMUPJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Reaction Mechanisms

Historical and Industrial Synthetic Approaches to Sodium 2-Hydroxybenzoate

The large-scale synthesis of sodium 2-hydroxybenzoate has historically been dominated by two principal methods: the Kolbe-Schmitt carboxylation of phenol (B47542) and the alkaline hydrolysis of methyl 2-hydroxybenzoate.

The Kolbe-Schmitt reaction, a cornerstone of industrial organic synthesis, facilitates the production of salicylic (B10762653) acid and its sodium salt, sodium salicylate (B1505791). ontosight.ainumberanalytics.com This carboxylation reaction begins with the treatment of phenol with sodium hydroxide (B78521) to form sodium phenoxide. nih.govacs.org The phenoxide ion is significantly more reactive towards electrophilic aromatic substitution than phenol itself. acs.org Subsequently, the sodium phenoxide is heated with carbon dioxide under high pressure (around 100 atmospheres) and temperature (approximately 125°C) to yield sodium salicylate. acs.orgresearchgate.netnumberanalytics.com The final step in producing salicylic acid involves the acidification of the sodium salicylate product. nih.govjst.go.jp

The mechanism proceeds through the nucleophilic addition of the sodium phenoxide to carbon dioxide. nih.govacs.orgresearchgate.net The reaction conditions, particularly temperature and pressure, are critical factors that influence the yield and selectivity of the carboxylation. numberanalytics.com While higher temperatures and pressures generally favor the reaction, excessive conditions can lead to the formation of unwanted by-products. numberanalytics.com The industrial process can be carried out in either batch or continuous reactors, with continuous processes offering advantages in efficiency and scalability. numberanalytics.com

Table 1: Typical Industrial Conditions for the Kolbe-Schmitt Reaction

| Parameter | Value | Reference |

| Reactants | Sodium Phenoxide, Carbon Dioxide | nih.govacs.org |

| Pressure | ~100 atm | nih.govnumberanalytics.com |

| Temperature | ~125 °C | nih.govnumberanalytics.com |

| Product | Sodium Salicylate | researchgate.netjst.go.jp |

An alternative and common laboratory-scale synthesis of sodium 2-hydroxybenzoate involves the alkaline hydrolysis of methyl 2-hydroxybenzoate, which is the primary component of oil of wintergreen. rsc.org This ester is hydrolyzed by heating with an aqueous base, typically sodium hydroxide. rsc.orgnih.gov The reaction, a saponification process, breaks the ester bond to yield sodium salicylate and methanol (B129727). d-nb.infomiracosta.edu

The initial step involves the formation of a sodium salt of methyl salicylate, which appears as a white precipitate and redissolves upon heating. jmb.or.kr The hydrolysis proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester. d-nb.info Subsequent acidification of the resulting sodium salicylate solution with a strong acid, such as hydrochloric acid, protonates the carboxylate group to form salicylic acid. d-nb.infojmb.or.kr This method is particularly useful for producing salicylic acid from a naturally occurring precursor. miracosta.edu

Advanced Laboratory Synthesis Techniques and Optimization

Modern synthetic chemistry focuses not only on the successful formation of a target molecule but also on maximizing its yield and purity while minimizing environmental impact.

Significant research has been dedicated to optimizing the Kolbe-Schmitt reaction to improve the yield and purity of sodium salicylate. Key parameters that have been investigated include reaction temperature, pressure, time, and the presence of water.

Studies have shown that for the carboxylation of solid sodium phenoxide particles, a reaction temperature of 160°C, a pressure of 0.55 MPa, and a reaction time of about 40 minutes are optimal. acs.orgacs.org Increasing the temperature up to 160°C enhances the kinetic energy of the molecules, leading to a higher yield. acs.org However, temperatures exceeding this can cause thermal decomposition of the product. acs.org Similarly, increasing the pressure up to a certain point enhances the gas-solid contact and accelerates the reaction rate, but further increases show diminishing returns. acs.org The presence of water has a notable negative impact on the yield, with the highest yields achieved under nearly anhydrous conditions. acs.org

Purification of the crude sodium salicylate product is also crucial. Traditional methods involve crystallization from water. google.com More advanced purification techniques aim to reduce by-products such as 4-hydroxybenzoic acid and various isophthalic acids. google.com One patented method describes a purification process involving soaking the raw material in pure water, followed by treatment with ethylenediaminetetraacetic acid (EDTA) to chelate impurities, and subsequent crystallization to obtain a high-purity, environmentally friendly product. google.com Another method for high-purity sodium salicylate involves recrystallization from ethanol (B145695) with activated carbon treatment. google.com

Table 2: Optimized Conditions for Sodium Phenol Carboxylation

| Parameter | Optimal Value | Effect on Yield | Reference |

| Temperature | 160 °C | Increases up to this point, then decreases | acs.org |

| Pressure | 0.55 MPa | Increases up to this point, then plateaus | acs.org |

| Reaction Time | ~40 min | Sufficient for high conversion | acs.org |

| Water Content | < 0.5% | Inversely correlated with yield | acs.org |

The principles of green chemistry are increasingly being applied to the synthesis of sodium 2-hydroxybenzoate to create more sustainable and environmentally friendly processes. ontosight.ai A significant aspect of this is the utilization of carbon dioxide, a greenhouse gas, as a chemical feedstock in the Kolbe-Schmitt reaction. numberanalytics.comrsc.org

Research into greener synthesis methods includes:

Alternative Solvents and Catalysts: The use of environmentally benign solid acid catalysts, such as modified zirconia, alumina, and silica (B1680970), has been explored for the esterification of salicylic acid, a process related to the synthesis of its derivatives. niscpr.res.in Ionic liquids are also being investigated as recyclable catalysts and solvents. researchgate.net

Process Intensification: Improving reaction efficiency to reduce energy consumption is a key goal. nih.gov Bipolar membrane electrodialysis has been proposed as an environmentally friendly alternative for converting sodium salicylate to salicylic acid, a process that avoids the use of large amounts of sulfuric acid and generates sodium hydroxide as a useful by-product. nih.gov

Synthesis from Natural Sources: Synthesizing salicylic acid from natural wintergreen oil using green chemistry methods has been optimized for cosmetic applications. These pilot-scale productions have achieved high yields (91-94%) and purity (~99%) while focusing on sustainable practices. kozmetikpusula.com

These approaches align with the core principles of green chemistry by reducing waste, using renewable feedstocks, and designing energy-efficient processes. ontosight.ainih.gov

Synthesis of Derivatives and Analogues of 2-Hydroxybenzoic Acid

2-Hydroxybenzoic acid (salicylic acid) serves as a versatile precursor for the synthesis of a wide array of derivatives and analogues with diverse applications. The reactivity of its carboxylic acid and phenolic hydroxyl groups allows for various modifications.

Esterification and Transesterification: The carboxylic acid group of salicylic acid can be readily esterified with various alcohols in the presence of an acid catalyst to produce salicylate esters. ma.edutandfonline.com For instance, reaction with methanol yields methyl salicylate, while reaction with other alcohols like ethanol, isopropanol, and benzyl (B1604629) alcohol can be achieved using solid acid catalysts. niscpr.res.inscirp.org Alternatively, derivatives can be synthesized via transesterification of methyl salicylate with different alcohols, including diols and polyols, often in the presence of a base or enzymatic catalyst. researchgate.netresearchgate.netresearchgate.netnih.gov

Acylation: The phenolic hydroxyl group can be acylated. The most prominent example is the reaction of salicylic acid with acetic anhydride (B1165640) to produce acetylsalicylic acid (aspirin). miracosta.edu

Amide Formation: Salicylic acid can be converted into amide derivatives. This has been demonstrated through the biosynthesis of N-2-hydroxybenzoyl tryptamine (B22526) in engineered E. coli, which involves the enzymatic activation of 2-hydroxybenzoic acid to its CoA-ester followed by amide bond formation with an amine. jmb.or.kr

Synthesis of Complex Analogues: More complex analogues have been synthesized for research purposes. These include:

Bi-aryl Analogues: Prepared via palladium-catalyzed cross-coupling reactions to explore their biological activities. nih.gov

Celecoxib (B62257) Analogues: Synthesized by replacing the phenylsulfonamide moiety of celecoxib with a salicylic acid moiety. jst.go.jpnih.gov

Ferrocene (B1249389) Analogues: The ferrocene analogue of salicylic acid has been synthesized and used as a chiral ligand in asymmetric catalysis. oup.com

Fused Heterocycles: Salicylic acid has been used as a starting material to synthesize fused dihydropyrazole analogues. derpharmachemica.com

Intramolecular Etherification: Salicylic acid derivatives have undergone iridium-catalyzed intramolecular asymmetric allylic etherification to produce chiral 1,4-benzoxazepinones. rsc.org

These synthetic modifications highlight the chemical versatility of the 2-hydroxybenzoate scaffold, enabling the creation of a broad spectrum of molecules with tailored properties.

Molecular and Supramolecular Interactions

Ion Mobility and Hydration Dynamics in Aqueous Solutions

The transport of the 2-hydroxybenzoate anion in water is intricately linked to its hydration shell and the dynamic interactions with surrounding water molecules. The positioning of the hydroxyl and carboxylate groups on the benzene (B151609) ring plays a crucial role in these dynamics.

Influence of Hydroxybenzoate Isomerism on Transport Properties

The isomeric form of hydroxybenzoate has a significant impact on its transport properties in aqueous solutions. rsc.orgnih.gov Molecular dynamics simulations have shown that the self-diffusion coefficient, a measure of ion mobility, varies among the ortho (2-hydroxybenzoate), meta (3-hydroxybenzoate), and para (4-hydroxybenzoate) isomers. rsc.orgnih.gov

Studies have consistently ranked the self-diffusion coefficients in the order of o-HB > m-HB > p-HB at various concentrations, an observation that aligns well with experimental findings. rsc.orgnih.gov This indicates that the ortho isomer, sodium 2-hydroxybenzoate, is the most mobile of the three. rsc.orgnih.gov This difference in mobility is attributed to the varying degrees of hydration and the ability to form hydrogen bonds with water, which is dictated by the relative positions of the functional groups. rsc.orgrsc.org

| Isomer | Concentration | Water Model | Self-Diffusion Coefficient (10⁻⁹ m²/s) |

|---|---|---|---|

| o-Hydroxybenzoate | 0.055 M | SPC | 0.85 |

| m-Hydroxybenzoate | 0.055 M | SPC | 0.80 |

| p-Hydroxybenzoate | 0.055 M | SPC | 0.75 |

| o-Hydroxybenzoate | 0.46 M | SPC | 0.65 |

| m-Hydroxybenzoate | 0.46 M | SPC | 0.58 |

| p-Hydroxybenzoate | 0.46 M | SPC | 0.45 |

Molecular Dynamics Simulations of Solvation Structure and Ion Dynamics

Molecular dynamics simulations provide a granular view of the solvation structure and ion dynamics of hydroxybenzoate isomers. rsc.orgnih.gov These simulations reveal that at lower concentrations, the mobility of the hydroxybenzoate anion is primarily determined by its hydration, specifically the extent of hydrogen bonding with water molecules. rsc.orgrsc.org

At higher concentrations, the tendency for the anions to form dimers or larger clusters becomes a significant factor influencing their mobility. rsc.orgrsc.org The ortho isomer, 2-hydroxybenzoate, shows a predominant tendency to form dimers, where two anions are linked by two hydrogen bonds between the hydroxyl and carboxylate groups of each anion. rsc.orgnih.gov In contrast, the meta and para isomers tend to form larger clusters, with the para isomer forming clusters of ten or more anions, which can adopt either ring or chain-like structures. rsc.orgnih.gov This differential clustering behavior further contributes to the observed differences in their transport properties.

Analysis of Hydrogen Bonding Characteristics of Hydroxybenzoate Anions

The hydrogen bonding characteristics of hydroxybenzoate anions are central to their behavior in aqueous solutions. The 2-hydroxybenzoate anion can act as both a hydrogen bond donor (via its hydroxyl group) and an acceptor (via its carboxylate and hydroxyl oxygens). rsc.org This allows for the formation of hydrogen bonds with water molecules and with other hydroxybenzoate anions. rsc.org

Structural analysis from simulations indicates that the 2-hydroxybenzoate isomer forms the fewest hydrogen bonds with water compared to its meta and para counterparts. rsc.orgnih.gov This weaker interaction with the surrounding water molecules results in a smaller effective hydrodynamic radius and, consequently, higher mobility in solution. rsc.orgrsc.org The para isomer, which forms the most hydrogen bonds with water, is the least mobile. rsc.orgnih.gov An intramolecular hydrogen bond can also form within the 2-hydroxybenzoate anion, which contributes to its distinct properties. nih.goviucr.orgcore.ac.ukiucr.org

Interactions with Surfactant Systems and Micellization Processes

Sodium 2-hydroxybenzoate is known to interact strongly with surfactant molecules, significantly influencing their self-assembly into micelles and other aggregate structures.

Impact of Sodium 2-Hydroxybenzoate on Critical Micelle Concentration

The addition of sodium 2-hydroxybenzoate to surfactant solutions can have a pronounced effect on the critical micelle concentration (CMC), the concentration at which surfactants begin to form micelles. In the case of cationic surfactants like alkyltrimethylammonium bromides, sodium 2-hydroxybenzoate generally leads to a decrease in the CMC. researchgate.netresearchgate.net This effect is attributed to the neutralization of the charge at the micellar surface by the salicylate (B1505791) ions, which reduces the electrostatic repulsion between the surfactant headgroups and favors micelle formation at lower surfactant concentrations. researchgate.netresearchgate.net

However, the effect can be concentration-dependent. At low concentrations, sodium 2-hydroxybenzoate can lower the CMC of anionic surfactants like sodium dodecyl sulphate (SDS), but at higher concentrations, where its hydrotropic activity becomes significant, it can interfere with micelle formation and increase the CMC. researchgate.net The isomer-specific effects are also notable, with the ortho isomer (salicylate) generally inducing a stronger effect on the CMC of cationic surfactants compared to the meta and para isomers. researchgate.netresearchgate.net

| Surfactant | Sodium 2-Hydroxybenzoate Concentration | Effect on CMC |

|---|---|---|

| Alkyltrimethylammonium Bromides (Cationic) | Increasing concentrations | Decreases |

| Sodium Dodecyl Sulphate (Anionic) | Low concentrations | Decreases |

| Sodium Dodecyl Sulphate (Anionic) | High concentrations | Increases |

Mechanisms of Incorporation into Micellar Aggregates

The incorporation of 2-hydroxybenzoate into micellar aggregates is a key aspect of its interaction with surfactants. With cationic surfactants, the aromatic salicylate counterions penetrate into the micelle. acs.orgreading.ac.uk The hydrophilic carboxylate and hydroxyl groups tend to remain in the region of the surfactant headgroups, while the hydrophobic benzene ring can be partially embedded in the hydrophobic core of the micelle. acs.orgreading.ac.uk

This strong association with the surfactant headgroups leads to a more dense packing of the surfactant molecules, which effectively reduces the surface area per surfactant molecule. acs.orgreading.ac.uk This change in packing geometry can induce a transition in the shape of the micelles, often from spherical to elongated, worm-like structures. researchgate.netacs.orgreading.ac.ukrsc.org The ability to induce such structural transitions is significantly more pronounced for the 2-hydroxybenzoate isomer compared to its meta and para counterparts, highlighting the critical role of the ortho positioning of the functional groups in facilitating deep insertion into the micellar structure. researchgate.netnih.gov

Coordination Chemistry of 2-Hydroxybenzoate with Metal Ions

The 2-hydroxybenzoate anion, commonly known as salicylate, is a versatile ligand in coordination chemistry. Its ability to coordinate with metal ions through its carboxylate and hydroxyl groups allows for the formation of a wide variety of metal complexes with diverse structures and properties. The study of these complexes is significant, spanning fields from materials science to bioinorganic chemistry.

Ligand Properties and Complexation with Transition Metals (e.g., Fe, Cu, Co, Ni, Mn, Zn)

From a coordination chemistry perspective, 2-hydroxybenzoate (salicylate) is a versatile ligand capable of binding to metal ions in several ways. ijesi.org It possesses two key donor sites: the carboxylate group (-COO⁻) and the hydroxyl group (-OH). This allows it to act as a bidentate chelating agent, forming a stable six-membered ring with a metal ion. researchgate.netrsc.org However, its coordination is not limited to this mode. The carboxylate group alone can bind to metal ions in monodentate, bidentate, or bridging fashions. ijesi.org This flexibility enables the formation of mononuclear, binuclear, and polynuclear complexes. ijesi.orgsapub.org For instance, in a nanonuclear manganese complex, the salicylate anion was found to be coordinated in a pentadentate chelating μ₃-bridging fashion. ijesi.org

The interaction of salicylate with first-row transition metals has been extensively studied, leading to the synthesis of numerous complexes.

Iron (Fe): Iron (III) forms an intensely violet-colored complex with salicylate, a reaction historically used for its detection. unito.it The Fe(III) ion interacts strongly with both the carboxylate and hydroxyl groups simultaneously. researchgate.net Studies have identified various stable species in solution, including binuclear and heterovalent complexes like [Fe(III)Fe(II)L₂OH]⁰ (where L = salicylate), which can be isolated under specific pH conditions. sapub.org

Copper (Cu): Copper (II) readily forms complexes with salicylate. These complexes are of interest for their structural diversity and biological relevance. ijesi.org The coordination can involve chelation through both the hydroxyl and carboxylic groups. bioline.org.br Mixed ligand complexes, for example incorporating 1,10-phenanthroline, have been synthesized and characterized as having octahedral geometry. bioline.org.br

Cobalt (Co): Cobalt (II) complexes with salicylate have been synthesized, often resulting in hydrated, molecular compounds. iosrjournals.org A one-dimensional coordination polymer of Co(II) with 2-hydroxybenzoate and 4,4'-bipyridine (B149096) has been structurally characterized, revealing a distorted octahedral geometry around the cobalt centers. iucr.orgresearchgate.net

Nickel (Ni): Nickel (II) forms complexes with salicylate where the ligand acts as a bidentate chelator, involving both the carboxylic and hydroxyl groups in coordination. iosrjournals.org These complexes are typically non-electrolytic in nature. iosrjournals.org

Manganese (Mn): Manganese (II) and (III) ions form complexes with salicylic (B10762653) acid. iosrjournals.org The divalent Mn(II) ions have been noted to produce better yields in synthesis compared to the trivalent ions. ijesi.org These complexes also exhibit bidentate coordination of the salicylate ligand. iosrjournals.org e complexes have been synthesized and characterized. researchgate.netnih.gov Salicylate is known to bind Zn(II) ions through various modes, including as a six-membered chelate ring or via monodentate or bidentate coordination through just the carboxylate group. rsc.org

The table below summarizes the complexation of 2-hydroxybenzoate with selected transition metals.

| Metal Ion | Oxidation State(s) | Typical Coordination | Notes |

| Iron (Fe) | Fe(II), Fe(III) | Bidentate (chelate) | Forms intensely colored complexes; can form binuclear and heterovalent species. sapub.orgunito.it |

| Copper (Cu) | Cu(II) | Bidentate (chelate) | Complexes are of structural and biological interest; can form mixed-ligand complexes. ijesi.orgbioline.org.br |

| Cobalt (Co) | Co(II), Co(III) | Bidentate (chelate) | Can form coordination polymers; divalent complexes often give better yields. iosrjournals.orgiucr.org |

| Nickel (Ni) | Ni(II) | Bidentate (chelate) | Forms non-electrolytic molecular compounds. iosrjournals.org |

| Manganese (Mn) | Mn(II), Mn(III) | Bidentate (chelate) | Divalent state often preferred for synthesis; can form high-nuclearity clusters. ijesi.orgiosrjournals.org |

| Zinc (Zn) | Zn(II) | Bidentate (chelate), Monodentate | Important in metalloenzyme inhibition studies; shows versatile binding modes. researchgate.netrsc.org |

Structural Elucidation of Metal-Salicylate Coordination Compounds

For example, the X-ray structure of a Co(II) coordination polymer, [Co₂(C₇H₅O₃)₄(C₁₀H₈N₂)₂.₅(H₂O)]n, revealed a novel one-dimensional alternating zigzag chain. iucr.org In this structure, two independent Co(II) centers exist, both with distorted octahedral geometries. The cobalt ions are bridged by both salicylate and 4,4'-bipyridine ligands. iucr.orgresearchgate.net Another complex study on a heterometallic iron-calcium salicylate compound showed it to be a 1D coordination polymer where the salicylate anions act as bridging ligands in three different coordination modes (bidentate, tridentate, and pentadentate). ichem.md

Infrared (IR) spectroscopy is crucial for determining the mode of ligand binding. The coordination of the salicylate ligand to a metal ion causes shifts in the characteristic vibrational frequencies of the carboxylate (-COO⁻) and hydroxyl (-OH) groups. A shift in the C=O stretching frequency (typically around 1690 cm⁻¹) to lower values indicates the involvement of the carboxylate group in coordination. iosrjournals.org Similarly, changes in the O-H stretching vibration suggest the coordination of the phenolic hydroxyl group. researchgate.netiosrjournals.org

Other instrumental methods used for characterization include:

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps to infer the geometry around the metal ion. iosrjournals.org

Thermogravimetric Analysis (TGA): Determines the thermal stability of the complexes and can confirm the presence of coordinated or lattice water molecules. iucr.org

Molar Conductivity Measurements: Indicate whether a complex is an electrolyte or a neutral molecular compound in a given solvent. iosrjournals.org

The table below details the structural features of some representative metal-salicylate complexes.

| Compound Formula | Metal Center(s) | Coordination Geometry | Key Structural Features | Ref. |

| [Co₂(C₇H₅O₃)₄(C₁₀H₈N₂)₂.₅(H₂O)]n | Co(II) | Distorted Octahedral | 1D alternating zigzag chain; bridging salicylate and 4,4'-bipyridine ligands. | iucr.org |

| {[FeCa₂(Sal)₂(SalH)₃(DMA)₂(CH₃OH)₂]}n | Fe(III), Ca(II) | Octahedral (Fe) | 1D coordination polymer; salicylate anions in bidentate, tridentate, and pentadentate bridging modes. | ichem.md |

| [M(II)(SA)₂(PHEN)] (M=Mn, Fe, Co, Cu, Zn) | Mn, Fe, Co, Cu, Zn | Octahedral | Mixed-ligand complexes; salicylate coordinates via hydroxyl and carboxylic oxygen. | bioline.org.br |

Role of Coordination in Modulating Molecular Reactivity and Biological Activity

The act of coordinating 2-hydroxybenzoate to a metal ion can significantly alter the molecule's reactivity and biological properties. Chelation often enhances the biological activity of the ligand. iosrjournals.org

A prominent area of research is the antimicrobial activity of metal-salicylate complexes. Numerous studies have shown that complexes of salicylate with transition metals such as Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) exhibit greater antifungal and antibacterial activity than salicylic acid itself. ijesi.orgbioline.org.briosrjournals.org This increased activity is often attributed to the theory of chelation, which suggests that complex formation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This, in turn, facilitates its permeation through the lipid membranes of microorganisms. iosrjournals.org For instance, the antifungal activity of a series of metal salicylates was found to increase with a decrease in the ionic size of the metal. ijesi.orgiosrjournals.org

Furthermore, metal-salicylate complexes are investigated as inhibitors of metalloenzymes, which are enzymes that require metal ions for their catalytic function. nih.govrsc.org Salicylic acid itself is a known metal-binding pharmacophore (MBP). nih.gov By forming a stable chelate with the metal ion in the enzyme's active site, these complexes can block the enzyme's normal function. rsc.org For example, salicylate derivatives have been evaluated for their inhibitory activity against zinc-dependent enzymes like human glyoxalase 1 and manganese-dependent enzymes like influenza H1N1 endonuclease. rsc.orgnih.gov The coordination can maintain or even improve enzyme inhibition and selectivity compared to the parent ligand. nih.gov

The coordination environment can also influence reactivity in other ways. For example, certain iron-salicylate complexes have been shown to generate reactive oxygen species (ROS) and induce apoptosis (programmed cell death) in cancer cell lines, a property not as pronounced in the free ligand or other metal analogues. nih.gov This highlights how the choice of the central metal ion is a critical factor in determining the biological action of the resulting complex. nih.govmedcraveonline.com

Mechanistic Investigations in Biological Systems Non Clinical Focus

Enzymatic Inhibition Pathways and Molecular Targets

The compound's effects are significantly mediated through its interaction with specific enzymes and molecular targets central to inflammatory and signaling pathways.

Cyclooxygenase Isoform Specificity and Prostaglandin Biosynthesis Modulation

A primary mechanism of sodium;2-hydroxybenzoate involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—lipid compounds that play a key role in inflammation. patsnap.com There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is typically expressed in most tissues and is involved in maintaining normal cellular functions, whereas COX-2 is an inducible isoform primarily associated with inflammation. patsnap.com

Research indicates that this compound's action is predominantly directed at inhibiting COX-2, thereby reducing the synthesis of pro-inflammatory prostaglandins such as prostaglandin E2 (PGE2). patsnap.com While it also exhibits some inhibitory effect on COX-1, it is to a lesser extent than its action on COX-2. patsnap.com Unlike acetylsalicylic acid, this compound does not cause irreversible inhibition of COX enzymes; its effects are more reversible and of shorter duration. patsnap.com

Studies in human A549 cells have shown that the compound's inhibition of COX-2 activity is competitive with the enzyme's substrate, arachidonic acid. nih.gov When the concentration of exogenous arachidonic acid is increased, this compound becomes a much weaker inhibitor of COX-2 activity. nih.gov This suggests that the compound may be easily displaced from the enzyme's active site by its natural substrate. nih.govmultiscreensite.com Some research also points to the suppression of COX-2 induction at the transcriptional level as another mechanism, although other studies suggest the inhibition of prostaglandin formation occurs without affecting the expression of the COX-2 enzyme. nih.govnih.gov

| Target Isoform | Primary Effect | Nature of Inhibition | Key Findings |

|---|---|---|---|

| COX-2 | Primary target of inhibition. patsnap.com | Reversible, competitive with arachidonic acid. patsnap.comnih.gov | Reduces synthesis of pro-inflammatory prostaglandins (e.g., PGE2). patsnap.com Some studies suggest it also suppresses COX-2 gene transcription. nih.gov |

| COX-1 | Inhibited to a lesser extent than COX-2. patsnap.com | Reversible. patsnap.com | Dual inhibition contributes to its overall biological activity profile. patsnap.com |

Modulation of Nuclear Factor-kappa B (NF-κB) Signaling Pathway Activation

Beyond its effects on COX enzymes, this compound has been shown to modulate other critical inflammatory signaling pathways. A significant target is the Nuclear Factor-kappa B (NF-κB), a transcription factor that regulates the expression of numerous pro-inflammatory genes. patsnap.comnih.gov

Several studies have demonstrated that this compound can inhibit the activation of NF-κB. patsnap.comnih.gov This inhibition is thought to contribute significantly to its anti-inflammatory effects by reducing the expression of inflammatory cytokines and other mediators. patsnap.com The mechanism for this inhibition may be linked to the compound's ability to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit that sequesters NF-κB in the cytoplasm. pnas.orgnih.gov By stabilizing IκBα, this compound prevents NF-κB from translocating to the nucleus and initiating the transcription of target genes. nih.gov

Interestingly, this inhibitory effect on the NF-κB pathway may be mediated by the compound's ability to activate other signaling molecules. Research suggests a potential role for this compound-induced p38 mitogen-activated protein kinase (MAPK) activation in the inhibition of NF-κB signaling. nih.gov It is important to note that some of the compound's effects, such as the inhibition of prostaglandin release, have been observed to occur independently of NF-κB activation, indicating that it engages multiple, distinct molecular pathways. nih.gov

Cellular Biochemistry and Intracellular Signaling

This compound influences fundamental cellular processes by activating specific intracellular signaling kinases and modulating the cellular redox environment.

Activation of Mitogen-Activated Protein Kinases (e.g., p38MAPK) and Related Downstream Effects

A notable effect of this compound on intracellular signaling is the strong activation of p38 mitogen-activated protein kinase (p38MAPK). pnas.orgnih.gov This activation occurs through a specific sensing mechanism that is distinct from pathways used by other cellular stressors like oxidative stress, heat shock, or hyperosmotic stress.

The activation of p38MAPK by this compound has significant downstream consequences. One of the most critical is the induction of apoptosis, or programmed cell death. pnas.org In studies using human fibroblasts, the apoptotic effect of the compound was blocked by a selective p38MAPK inhibitor, indicating that this kinase plays an essential mediating role in this process. pnas.orgnih.gov

Furthermore, the activation of p38MAPK is directly linked to the compound's modulation of the NF-κB pathway, as mentioned previously. nih.gov The rapid activation of p38MAPK by this compound has been shown to inhibit tumor necrosis factor (TNF)-induced phosphorylation and degradation of IκBα. nih.gov This provides a mechanistic link between these two signaling pathways and suggests that p38MAPK may act as a negative regulator of TNF signaling that leads to NF-κB activation. nih.gov

Antioxidant Mechanisms, Reactive Oxygen Species Scavenging, and Oxidative Stress Mitigation

This compound also exhibits properties related to the management of cellular oxidative stress. patsnap.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS)—such as peroxides and superoxide—and the cell's ability to detoxify these reactive products. nih.govyoutube.com While some reports describe the compound as having antioxidant properties, its relationship with ROS is complex. patsnap.com

Research has shown that while this compound can enhance the production of ROS, its activation of the p38MAPK pathway occurs independently of this ROS generation. In plant systems, salicylic (B10762653) acid is known to orchestrate oxidative stress responses. nih.gov Depending on its concentration, it can either induce oxidative stress, leading to programmed cell death, or contribute to cellular redox homeostasis by regulating the expression and activity of antioxidant enzymes. nih.gov The antioxidant defense system in plants includes various enzymes and compounds that detoxify ROS to mitigate oxidative damage. nih.govmdpi.com The use of this compound in combination with other agents has been noted to help alleviate cellular damage in crops under stress conditions. mdpi.com

Phytohormonal Cross-Talk and Plant Physiological Processes

In plants, this compound's parent compound, salicylic acid, functions as a critical phytohormone. It plays a central role in regulating growth, development, and, most notably, defense responses against pathogens and environmental stress. ijarbs.com

The defensive role of salicylic acid is mediated through a complex signaling network that involves extensive cross-talk with other phytohormonal pathways, particularly those of jasmonic acid (JA) and ethylene (ET). nih.govnih.gov These interactions allow the plant to fine-tune its defense strategy depending on the nature of the aggressor. nih.gov

Generally, the salicylic acid-mediated defense response is considered the primary pathway for resistance against biotrophic pathogens, which feed on living host tissue. mdpi.com Conversely, the jasmonic acid and ethylene pathways are more critical for defense against necrotrophic pathogens, which kill host cells to extract nutrients. mdpi.com The relationship between the salicylic acid and the jasmonic acid/ethylene pathways is often antagonistic, meaning the activation of one can suppress the other. mdpi.com This hormonal cross-talk is crucial for allocating resources effectively and mounting the most appropriate defense. sonar.ch The molecular player NPR1 (non-expresser of pathogenesis-related genes 1) is a master regulator that modulates this cross-talk between the defense pathways. mdpi.com

Regulation of Plant Growth and Development via Salicylic Acid Pathways

This compound, the sodium salt of salicylic acid (SA), serves as a precursor to salicylic acid in solution and is involved in the regulation of plant growth and development. biorxiv.orgsigmaaldrich.com Salicylic acid is a crucial phytohormone, acting as an endogenous growth regulator and signaling molecule that influences a wide range of physiological processes. biorxiv.orgnih.gov It is synthesized in plants from chorismate through two primary pathways: the isochorismate (IC) and the phenylalanine ammonia-lyase (PAL) pathways. nih.gov

The regulatory role of SA in plant growth is multifaceted, primarily involving the modulation of cell division and expansion. nih.gov The effect of exogenously applied SA is often concentration-dependent. Low concentrations can stimulate growth, whereas higher concentrations may have an inhibitory effect. nih.gov For instance, in certain studies, low-concentration SA treatments stimulated the growth of rosette leaves and roots in Arabidopsis, while high concentrations led to a decrease in these parameters. nih.gov

A key component in the SA signaling pathway that governs growth is the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein. nih.gov Evidence from studies on Arabidopsis mutants suggests that NPR1 is important for SA-mediated growth regulation by controlling cell division and expansion. nih.gov The npr1-1 mutant, for example, exhibited leaves with fewer cells and higher DNA content, indicating that NPR1 promotes cell division and suppresses endoreduplication, a process where cells replicate their DNA without dividing. nih.gov The interaction between SA and other hormone pathways, such as those involving auxins, is also critical in balancing the plant's growth and defense responses. biorxiv.org

Table 1: Concentration-Dependent Effects of Salicylic Acid on Plant Growth

| Plant Species | SA Concentration | Observed Effect | Reference |

|---|---|---|---|

| Corn (Zea mays) | Low | Stimulated growth of young seedlings and the occurrence of larger ears. | nih.gov |

| Soybean | Low | Promoted photosynthesis. | nih.gov |

| Mustard (Brassica juncea) | Low | Increased fresh and dry plant weight. | nih.gov |

| Mustard (Brassica juncea) | High | Decreased fresh and dry plant weight. | nih.gov |

| Arabidopsis thaliana | Low | Stimulated the growth of rosette leaves by 32% and roots by 65%. | nih.gov |

| Arabidopsis thaliana | High | Decreased the growth of rosette leaves by 40% and roots by 43%. | nih.gov |

Modulation of Abiotic and Biotic Stress Responses in Plant Systems

This compound, through its dissociation to salicylic acid, plays a vital role in modulating plant responses to a variety of environmental stresses. biorxiv.orgnih.gov Salicylic acid is a key signaling molecule that mediates plant defense against pathogens (biotic stress) and enhances tolerance to various abiotic stresses, including salinity, drought, and heavy metals. nih.govmdpi.com

Abiotic Stress Response:

Soil salinization is a significant abiotic stress that inhibits plant growth by causing osmotic stress, ion toxicity, and nutritional imbalances. researchgate.netfrontiersin.orgmdpi.com Exogenous application of sodium salicylate (B1505791) or salicylic acid has been shown to effectively mitigate the detrimental impacts of salt stress in various plant species. researchgate.netnih.gov The mechanisms involve the regulation of ion homeostasis, enhancement of the antioxidant defense system, and improved water use efficiency. mdpi.comnih.gov For example, in wheat seedlings under salt stress, sodium salicylate treatment mitigated growth inhibition and was effective in modulating the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD). researchgate.net In mung bean, SA application alleviated the salt-induced decrease in photosynthetic activity and reduced the accumulation of sodium (Na⁺) and chloride (Cl⁻) ions. nih.gov Similarly, under drought conditions, SA treatment has been found to improve tolerance by increasing the content of soluble proteins, relative water content, and enhancing the activity of antioxidant enzymes. nih.gov

Biotic Stress Response:

Salicylic acid is a central regulator of plant immunity, particularly in the activation of Systemic Acquired Resistance (SAR). mdpi.com SAR is a long-lasting, broad-spectrum defense response that is induced throughout the plant following an initial localized pathogen infection. Exogenous application of SA or its derivatives can induce the expression of pathogenesis-related (PR) genes, which are crucial components of this defense mechanism. mdpi.com The signaling pathway for biotic stress response is complex and involves the interaction of SA with other signaling molecules like jasmonic acid to fine-tune the plant's defense against different types of pathogens. nih.gov

Table 2: Effects of Sodium Salicylate/Salicylic Acid on Plants Under Stress

| Plant Species | Stress Type | Observed Effect of Treatment | Reference |

|---|---|---|---|

| Wheat (Triticum aestivum) | Salinity | Mitigated growth inhibition; modulated antioxidant enzyme activities (SOD, CAT, POD). | researchgate.net |

| Tomato (Solanum lycopersicum) | Salinity | Alleviated adverse effects on fruit quality and quantity. | nih.gov |

| Maize (Zea mays) | Salinity | Positively affected photosynthetic parameters and antioxidant enzyme activity; reduced membrane damage. | nih.gov |

| Maize (Zea mays) | Drought | Increased soluble and bound phenolic content; increased total soluble protein and relative water content. | nih.gov |

| Mung Bean (Vigna radiata) | Salinity | Alleviated decrease in photosynthetic activity; reduced leaf Na⁺, Cl⁻, and H₂O₂ concentrations. | nih.gov |

| Sunflower (Helianthus annuus) | Salinity | Improved salt tolerance, yield, and oil content. | nih.gov |

Influence on In Vitro Organogenesis and Callus Induction Mechanisms in Plant Tissue Culture

This compound influences the processes of organogenesis and callus formation in plant tissue culture. biorxiv.org In vitro organogenesis is a process where plant organs (like shoots and roots) are developed from explants (small pieces of plant tissue) or callus on a nutrient medium. Callus is an unorganized, proliferating mass of plant cells that can be induced from explants by manipulating plant growth regulators in the culture medium. nih.gov

The induction of callus and subsequent regeneration of shoots and roots is heavily dependent on the balance of plant hormones, particularly auxins and cytokinins. biorxiv.orgnih.gov An intermediate ratio of auxin to cytokinin generally promotes callus induction, while high auxin-to-cytokinin or cytokinin-to-auxin ratios tend to induce root and shoot formation, respectively. nih.gov

Research on cucumber (Cucumis sativus L.) cotyledon explants demonstrated that the effect of sodium salicylate is concentration-dependent. biorxiv.org Supplementing a shoot induction medium containing auxin (Indole-3-acetic acid) and cytokinin (6-benzylaminopurine) with a low concentration of sodium salicylate (0.1 µM) enhanced both the frequency of shoot regeneration and the number of shoots per explant by approximately 1.5-fold. biorxiv.org However, higher concentrations of sodium salicylate led to an increase in callus formation while decreasing shoot regeneration. biorxiv.org This suggests that this compound interacts with the endogenous hormonal pathways that control cell differentiation and proliferation. The crosstalk between salicylic acid and auxin is known to balance plant defense and growth, and they share a common precursor, chorismate, which may contribute to these interactive effects. biorxiv.org

Table 3: Effect of this compound (NaSA) on In Vitro Regeneration of Cucumber (Cucumis sativus L.) Cotyledon Explants

Data derived from a study on MS-derived shoot induction medium containing 0.5 mg L⁻¹ IAA and 2.5 mg L⁻¹ BAP. biorxiv.org

| NaSA Concentration (µM) | Callus Formation (%) | Shoot Regeneration Frequency (%) | Shoot Number Index |

|---|---|---|---|

| 0 (Control) | 89.7 ± 3.4 | 60.3 ± 4.9 | 1.5 ± 0.1 |

| 0.1 | 90.3 ± 3.2 | 90.3 ± 3.2 | 2.3 ± 0.1 |

| 1.0 | 93.1 ± 2.6 | 77.6 ± 4.2 | 1.9 ± 0.1 |

| 10 | 94.8 ± 2.2 | 58.6 ± 4.9 | 1.4 ± 0.1 |

| 100 | 98.3 ± 1.2 | 39.7 ± 4.9 | 0.9 ± 0.1 |

Values are presented as mean ± standard error of the mean (SEM). biorxiv.org

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Purity and Compositional Analysis

Chromatographic techniques are indispensable for separating sodium salicylate (B1505791) from related substances and impurities, thereby enabling its accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of sodium salicylate. sielc.comsielc.com Method development for these techniques typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve efficient separation and sensitive detection.

Reverse-phase HPLC is a commonly employed method for sodium salicylate analysis. sielc.comsielc.com A typical method utilizes a C18 column as the stationary phase. researchgate.netcabidigitallibrary.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) solution. sielc.comsielc.comcabidigitallibrary.org The pH of the mobile phase is a critical parameter, as it influences the ionization state of sodium salicylate and, consequently, its retention on the column. For instance, the addition of phosphoric acid or formic acid to the mobile phase is a common practice. sielc.comsielc.com

UPLC, with its use of smaller particle size columns (e.g., sub-2 µm), offers faster analysis times and improved resolution compared to conventional HPLC. sielc.comeuropa.eu UPLC methods coupled with mass spectrometry (UPLC-MS/MS) provide high selectivity and sensitivity for the determination of salicylic (B10762653) acid, the active form of sodium salicylate, in various matrices. europa.eu The limits of quantification for salicylic acid using UPLC-MS/MS can be as low as microgram per kilogram (µg/kg) levels in tissues. europa.eu

Table 1: Exemplary HPLC and UPLC Method Parameters for Sodium Salicylate Analysis

| Parameter | HPLC Method 1 researchgate.net | HPLC Method 2 cabidigitallibrary.org | UPLC-MS/MS Method europa.eu |

| Column | C18, 5 µm, 4.6×250 mm | Agilent ZORBAX Eclips XDB C18 | Not specified |

| Mobile Phase | Isocratic | Methanol + 0.02 mol/L ammonium acetate solution | Not specified |

| Flow Rate | 0.8 mL/min | 0.8 ml/min | Not specified |

| Detection | UV at 225 nm | UV at 300 nm | MS/MS |

| Column Temp. | 25 °C | 30 °C | Not specified |

| Retention Time | 6.4 min | Not specified | Not specified |

This table presents a summary of typical parameters and does not represent a comprehensive list of all possible methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds that may be present as impurities or degradation products in sodium salicylate. scielo.org.mxnih.gov While sodium salicylate itself is not sufficiently volatile for direct GC analysis, GC-MS can be used to identify volatile organic compounds that may arise during its synthesis or decomposition. scielo.org.mxresearchgate.net

For instance, in thermal decomposition studies, GC-MS has been instrumental in identifying phenol (B47542) and carbon dioxide as the primary gaseous products released when sodium salicylate is heated. researchgate.netnih.gov The analysis is typically performed by coupling a thermogravimetric analyzer (TGA) with a GC-MS system, allowing for the real-time identification of evolved gases as the sample is heated. researchgate.net

The GC-MS method involves separating the volatile components on a capillary column, followed by their ionization and detection by a mass spectrometer. scielo.org.mxnih.gov The mass spectrum of each separated component provides a unique fragmentation pattern, which acts as a "fingerprint" for its identification by comparison with mass spectral libraries. scielo.org.mx

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and for the preliminary assessment of the purity of sodium salicylate. rsc.orgontosight.aisydney.edu.au It is particularly useful in the synthesis of related compounds like aspirin (B1665792) from salicylic acid, where it can be used to track the disappearance of the starting material and the appearance of the product. rsc.orgsydney.edu.au

In a typical TLC analysis of salicylates, a small amount of the sample is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. ontosight.aiakjournals.com The plate is then placed in a developing chamber containing a suitable mobile phase. ontosight.ai The separation of components is based on their differential partitioning between the stationary and mobile phases. ontosight.ai

After development, the separated spots can be visualized under UV light or by using a visualizing reagent. ontosight.aiakjournals.com The purity of the sample can be qualitatively assessed by the number of spots observed; a pure sample should ideally show a single spot. rsc.org The retention factor (Rf value) of a compound, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification by comparison with a standard. rsc.org

Spectroscopic Methods for Structural and Electronic Characterization

Spectroscopic methods provide invaluable information about the molecular structure, bonding, and electronic properties of sodium salicylate.

UV-Visible Spectroscopy and Photoluminescence Studies for Electronic Transitions

UV-Visible spectroscopy is a key technique for studying the electronic transitions within the sodium salicylate molecule. uobabylon.edu.iquobabylon.edu.iquniba.sk The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. uobabylon.edu.iq The UV-Vis spectrum of sodium salicylate exhibits characteristic absorption bands that can be attributed to specific electronic transitions.

Studies have shown that sodium salicylate has absorption bands around 305 nm and 345 nm. researchgate.netnih.gov These bands are thought to correspond to the absorption of the carboxylate and phenolate (B1203915) forms of the salicylate anion, respectively. researchgate.netnih.gov The position and intensity of these bands can be influenced by factors such as the solvent and temperature. researchgate.netnih.gov

Photoluminescence spectroscopy reveals that sodium salicylate is a fluorescent compound, emitting light after being excited by UV radiation. optica.orgresearchgate.netresearchgate.net It is known to fluoresce in a broad band, making it useful as a wavelength shifter in the vacuum ultraviolet region. researchgate.net The emission is believed to originate from the phenolate structure following excited-state relaxation, which explains the large Stokes shift observed. researchgate.netnih.gov The fluorescence intensity and quantum yield can be affected by factors like temperature and the physical state of the sample. optica.orgacs.org For instance, cooling sodium salicylate can lead to an increase in its emission intensity. optica.org

Table 2: Key Spectroscopic Data for Sodium Salicylate

| Spectroscopic Technique | Characteristic Wavelengths/Wavenumbers | Observation | Reference(s) |

| UV-Visible Absorption | ~305 nm, ~345 nm | Absorption bands corresponding to carboxylate and phenolate species. | researchgate.net, nih.gov |

| Photoluminescence Emission | Blue fluorescence peak at ~419.3 nm | Strong blue fluorescence. | researchgate.net |

This table provides a summary of key spectroscopic features and is not exhaustive.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for obtaining a "vibrational fingerprint" of sodium salicylate. researchgate.netnih.govresearchgate.net The FTIR spectrum reveals the characteristic vibrational modes of the functional groups present in the molecule, providing structural confirmation. amazonaws.com

The FTIR spectrum of sodium salicylate displays several key absorption bands. tpcj.org The strong C=C stretching vibrations of the aromatic ring are typically observed in the region of 1500-1600 cm⁻¹. tpcj.org The spectrum also shows characteristic peaks corresponding to the carboxylate group (COO⁻) and the phenolic hydroxyl group (-OH). tpcj.org The analysis of these vibrational frequencies can provide insights into the bonding and structure of the compound. amazonaws.comtpcj.org In operando FTIR spectroscopy, where spectra are collected during a process like thermal decomposition, can be used to identify the gaseous products being evolved. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of sodium salicylate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR spectroscopy of sodium salicylate in deuterium (B1214612) oxide (D₂O), the aromatic protons typically exhibit a complex multiplet pattern in the range of 6.5-8.0 ppm. researchgate.net The specific chemical shifts and coupling constants are influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylate group. The proton of the hydroxyl group may be observable, but its chemical shift can be highly variable and dependent on factors like concentration and temperature due to hydrogen bonding and exchange with the solvent.

¹³C NMR spectroscopy provides further structural confirmation. ricardinis.ptnih.gov The carbon signals for sodium salicylate are assigned based on their chemical shifts, with the carboxylate carbon appearing significantly downfield. The aromatic carbons show distinct resonances, which can be unequivocally assigned using two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). ricardinis.pt These experiments correlate the proton and carbon signals, providing unambiguous evidence of the connectivity within the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Sodium Salicylate

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | 7.2 - 7.4 | - |

| H4 | 6.8 - 7.0 | - |

| H5 | 7.2 - 7.4 | - |

| H6 | 7.8 - 8.0 | - |

| C1 | - | ~118 |

| C2 | - | ~162 |

| C3 | - | ~132 |

| C4 | - | ~119 |

| C5 | - | ~136 |

| C6 | - | ~117 |

| C=O | - | ~175 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Electrochemical and Thermal Analytical Approaches

Potentiometric titration is a standard method to determine the acidity constants (pKa) of salicylic acid and its derivatives. iosrjournals.orgtubitak.gov.tr For sodium salicylate, which is the salt of a weak acid (salicylic acid) and a strong base (sodium hydroxide), titration with a strong acid like hydrochloric acid can be performed. uomustansiriyah.edu.iq The titration curve, a plot of pH versus the volume of titrant added, shows a buffering region where the salicylate ion is protonated to form salicylic acid. uomustansiriyah.edu.iq From the half-equivalence point of this titration, the pKa of salicylic acid can be determined. This method is crucial for understanding the behavior of salicylate derivatives in solutions of varying pH. The quality of the results can be evaluated by performing recovery tests. scielo.br

Conductivity measurements of aqueous solutions of sodium salicylate provide insights into its ionic behavior, such as the degree of dissociation and ion mobility. researchgate.netacs.orgresearchgate.net The molar conductivity of sodium salicylate solutions can be measured at different concentrations and temperatures. researchgate.netacs.org By analyzing this data using models like the low-concentration chemical model, the limiting molar conductivity (Λ∞) and the association constant (KA) can be determined. researchgate.netacs.orgresearchgate.net These parameters allow for the calculation of the limiting ionic conductivities of the salicylate anion and its hydrodynamic radius in water. researchgate.netresearchgate.net Studies have shown that sodium salicylate behaves as a strong electrolyte with near-total dissociation in dilute aqueous solutions. researchgate.netacs.org The mobility of the salicylate anion is influenced by factors such as hydration and potential hydrophobic interactions. researchgate.net

Thermogravimetric analysis (TGA) is employed to study the thermal stability and decomposition of sodium salicylate. libretexts.orgtainstruments.com When coupled with evolved gas analysis (EGA) techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS), the decomposition pathway can be elucidated. dntb.gov.uaeag.comeag.com A TGA curve plots the mass of the sample as a function of temperature. For sodium salicylate, a multi-step decomposition is observed upon heating. dntb.gov.ua The initial weight loss may be attributed to the loss of adsorbed water. A significant decomposition step, with an onset temperature around 245 °C, involves the concomitant release of carbon dioxide (CO₂) and phenol. dntb.gov.ua EGA identifies these evolved gaseous products, confirming the decomposition mechanism. This combined technique is invaluable for understanding the thermal degradation profile of the compound. eag.comresearchgate.net

Crystallographic Analysis

Single Crystal X-ray Diffraction (SXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. fzu.cz For sodium salicylate, SXRD analysis has revealed that it crystallizes in the monoclinic space group P2₁/m. researchgate.net The crystal structure consists of a layered arrangement. dntb.gov.uaresearchgate.net Ionic sheets are formed by the coordination of sodium ions with the oxygen atoms of the carboxylate and hydroxyl groups of the salicylate anions. dntb.gov.ua These ionic layers are sandwiched between layers of the aromatic rings of the salicylate anions, which are oriented perpendicular to the ionic sheets and held together by π-stacking interactions. dntb.gov.uaresearchgate.net The individual sheets are bound by weak van der Waals forces. dntb.gov.ua This detailed structural information is crucial for understanding the physical properties of solid sodium salicylate.

Table 2: Crystallographic Data for Sodium Salicylate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/m researchgate.net |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | 660.36 researchgate.net |

| Z | 4 researchgate.net |

Note: Specific lattice parameters (a, b, c, β) would be obtained from the detailed crystallographic information file (CIF).

Theoretical and Computational Studies

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are instrumental in understanding the dynamic nature of sodium salicylate (B1505791) and its interactions with its environment.

Molecular Dynamics (MD) Simulations of Solution Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations have been employed to study the behavior of sodium salicylate in aqueous solutions and its interactions with other molecules. These simulations model the movement of atoms and molecules over time, providing a detailed picture of intermolecular forces and structural organization.

Studies have shown that in aqueous solutions, the salicylate anion can influence the structure and properties of surrounding water molecules. mdpi.com MD simulations have been used to investigate the role of sodium salicylate in complex systems, such as in mixtures with surfactants or other active molecules. For instance, atomistic MD simulations have revealed that the aromatic salicylate counterions can penetrate into surfactant micelles. acs.org Their hydrophilic groups tend to stay in the surfactant headgroup region, while the hydrophobic parts embed into the micelle's core. acs.org This strong association with surfactant headgroups leads to denser packing of surfactant molecules, a reduction in the surface area per surfactant, and increased ordering, which favors the formation of long, threadlike micelles. acs.orgreading.ac.uk

In systems containing caffeine (B1668208), computational simulations indicate that sodium salicylate promotes the self-aggregation of caffeine in water. researchgate.netnih.gov MD simulations suggest a mechanism where the salicylate moiety is relocated from a parallel stacking (π–π) aromatic complex with caffeine, and its subsequent hydration is a key factor in increasing caffeine's solubility. researchgate.netnih.gov The hydration number of the salicylate anion when not bonded to caffeine has been calculated to be approximately 5.47. mdpi.com

Furthermore, simulations have explored the interaction of salicylate with lipid bilayers, demonstrating that it associates at the water-lipid interface, penetrating more deeply than sodium or chloride ions. nih.gov This interaction influences the electrostatic potential and dielectric properties of the membrane. nih.gov Coarse-grained MD simulations have also been utilized to study the rheological behavior of complex solutions containing sodium salicylate, with computational results showing good agreement with experimental data. mdpi.com

Density Functional Theory (DFT) Calculations for Spectroscopic Property Prediction and Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict various properties of molecules, including spectroscopic data and the energetics of chemical reactions.

DFT calculations have been successfully used to interpret the spectroscopic properties of sodium salicylate. For example, the vibrational spectra (FT-IR) of sodium salicylate have been calculated and show good agreement with experimental data. researchgate.net UV-vis absorption spectra have also been analyzed using DFT, which helps to assign absorption bands to specific electronic transitions. researchgate.net Time-dependent DFT (TD-DFT) calculations have been employed to understand the emission properties, revealing that emission occurs from an unexpectedly long-lived S1 level. researchgate.net

In the realm of reaction energetics, DFT has been used to study the adsorption of sodium salicylate on various surfaces. For example, calculations have shown that the adsorption of sodium salicylate onto a goethite surface is favorable, with a significant negative adsorption energy for a bidentate binuclear structure. pku.edu.cn Similarly, the adsorption on a hematite (B75146) surface as a bidentate mononuclear complex is also predicted to be favorable. pku.edu.cn DFT has also been used to investigate the dissociative adsorption of salicylate on zinc oxide nanoparticles, finding that it can occur without an activation barrier at highly active surface zinc sites. researchgate.net

DFT calculations are also crucial for understanding complex formation. Studies on the interaction of sodium salicylate with cyclodextrins have used DFT to determine complexation energies and geometries, helping to elucidate whether inclusion or external complexes are formed. nih.govmdpi.com

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic structure and reactivity of molecules. These methods range from ab initio techniques to semi-empirical approaches.

Conformational Analysis and Energy Minimization of Isolated and Solvated Species

Conformational analysis is essential for understanding the three-dimensional structure of molecules and their relative stabilities. Quantum chemical calculations can be used to determine the preferred conformations of sodium salicylate in both isolated (gas phase) and solvated environments.

For the salicylate anion, the orientation of the carboxylate and hydroxyl groups relative to the benzene (B151609) ring determines its conformation. Theoretical conformational analysis, supported by quantum chemical calculations, helps to identify the global minimum on the potential energy surface. mdpi.com While specific studies focusing solely on the conformational analysis of isolated sodium salicylate are part of broader research, the principles are well-established. For instance, studies on related molecules like salicylic (B10762653) acid have extensively used ab initio and DFT methods to explore the potential energy surface and determine the relative energies of different conformers. missouri.edu These calculations consider the effects of intramolecular hydrogen bonding and steric interactions. The inclusion of solvent effects, often through continuum solvent models, is crucial for accurately predicting the conformational preferences in solution.

Prediction of Reactivity Descriptors and Electronic Properties

Quantum chemical calculations are powerful tools for predicting the reactivity of a molecule through various electronic descriptors. These descriptors are derived from the electronic structure and provide insights into how a molecule will interact with other chemical species.

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's chemical stability. researchgate.net

For salicylates, quantum chemical analyses have shown a correlation between the potency of their biological activity and the orbital energy of the HOMO. nih.gov This suggests that charge transfer may be an important mechanism in their interactions. nih.gov DFT calculations have been used to determine a range of reactivity descriptors for salicylate and related molecules, such as ionization potential, electron affinity, chemical potential, and hardness. researchgate.net

Molecular Electrostatic Potential (MEP) maps, also generated from quantum chemical calculations, visualize the charge distribution on a molecule and are used to predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For sodium salicylate, the oxygenated functional groups are identified as potential nucleophilic attack sites. researchgate.net These theoretical predictions are valuable for understanding adsorption mechanisms and other chemical interactions. researchgate.net

Environmental Fate and Degradation Research

Biodegradation Pathways and Mechanisms in Various Environmental Compartments

Sodium salicylate (B1505791) is considered to be readily biodegradable, meaning it is effectively broken down by microorganisms in the environment. solubilityofthings.com The biodegradation process has been observed in different environmental compartments, including water and soil, and involves various microorganisms that utilize the compound as a source of carbon and energy. europa.eunih.gov

The primary mechanism of breakdown involves aerobic biodegradation, where bacteria and other microbes use oxygen to metabolize the salicylate molecule. Several bacterial genera have been identified as capable of degrading salicylates, including Pseudomonas, Ralstonia, and Streptomyces. ascelibrary.orgnih.govnih.gov The efficiency of this biodegradation can be influenced by several environmental factors. For instance, in photobioreactors, the rate of sodium salicylate removal by a consortium of Chlorella sorokiniana and Ralstonia basilensis was shown to be dependent on light intensity and temperature, with removal rates increasing significantly as these parameters were optimized. nih.gov

Studies have identified two main enzymatic pathways for the initial breakdown of the salicylate ring structure in bacteria:

The Catechol Pathway: Salicylate is converted to catechol by the enzyme salicylate hydroxylase. nih.gov

The Gentisate Pathway: Salicylate is converted to gentisate by salicylate 5-hydroxylase. nih.gov

Following this initial conversion, the resulting intermediates, catechol or gentisate, undergo further enzymatic reactions that cleave the aromatic ring, eventually leading to mineralization into carbon dioxide and water. nih.gov The presence of other organic compounds can also affect biodegradation rates. For example, some studies have shown that the presence of phenol (B47542) can accelerate the degradation of sodium salicylate, while other compounds like p-cresol (B1678582) can inhibit it. nih.govascelibrary.org

Table 1: Microorganisms Involved in Sodium;2-hydroxybenzoate Biodegradation

| Microorganism/Consortium | Environmental Compartment | Key Findings | Reference |

| Pseudomonas putida | Water/Batch Bioreactor | Capable of utilizing sodium salicylate as a sole carbon source. Biodegradation kinetics are influenced by substrate concentration and the presence of other compounds like phenol. | ascelibrary.org |

| Ralstonia basilensis & Chlorella sorokiniana | Water/Photobioreactor | A symbiotic consortium where the alga provides oxygen via photosynthesis for the bacterium to degrade salicylate. Degradation is dependent on light and temperature. | nih.gov |

| Streptomyces sp. | Soil | Degrades salicylate through a novel pathway, highlighting the diversity of microbial degradation mechanisms in soil environments. | nih.gov |

| Planococcus sp. | Not Specified | Demonstrated ability to grow on and degrade sodium salicylate. | researchgate.net |

| Achromobacter sp. | Soil Enrichment Cultures | Found to be a dominant genus in cultures that effectively degraded dioxins when sodium salicylate was used as a co-metabolite. | nih.gov |

Comparative Environmental Impact Assessment of Different Synthesis Routes

The environmental footprint of a chemical compound is not only determined by its fate after use but also by the impact of its manufacturing process. Two primary synthesis routes for sodium salicylate are historically and industrially recognized.